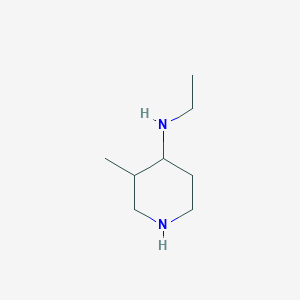

4-Ethylamino-3-methylpiperidine

Description

4-Ethylamino-3-methylpiperidine is a piperidine derivative characterized by an ethylamino group at position 4 and a methyl group at position 3 of the piperidine ring. Piperidine derivatives are pivotal in medicinal chemistry due to their structural versatility and biological relevance . For example, the synthesis of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine includes steps like partial reduction of pyridine derivatives and reductive amination using titanium(IV) isopropoxide . These methods highlight the importance of stereochemical control in piperidine synthesis, a factor that likely applies to 4-Ethylamino-3-methylpiperidine as well.

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

N-ethyl-3-methylpiperidin-4-amine |

InChI |

InChI=1S/C8H18N2/c1-3-10-8-4-5-9-6-7(8)2/h7-10H,3-6H2,1-2H3 |

InChI Key |

AXIBJJFOGYUHHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1CCNCC1C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Piperidine derivatives exhibit diverse pharmacological properties depending on substituent type, position, and stereochemistry. Below is a comparative analysis of 4-Ethylamino-3-methylpiperidine with key analogs:

Key Observations :

- Substituent Position: The placement of functional groups significantly impacts biological activity. For instance, 4-ethylamino groups (as in the target compound) may enhance receptor binding in neurological targets, whereas 3-aminopiperidine derivatives prioritize antimicrobial effects .

- Steric and Electronic Effects : Tetramethylpiperidin-4-yl esters () emphasize steric hindrance for stability, while chloroacetyl groups () introduce electrophilic reactivity for antitumor applications.

- Stereochemistry: Resolution of enantiomers, as seen in , underscores the necessity of chiral purity for therapeutic efficacy—a consideration applicable to 4-Ethylamino-3-methylpiperidine’s synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.